12beta-Hydroxy-5beta-cholan-24-oic Acid
Overview
Description
12beta-Hydroxy-5beta-cholan-24-oic Acid is a bile acid derivative with the molecular formula C24H40O4. It is a dihydroxy-5β-cholanic acid where the hydroxy groups are located at positions 12β and 5β. This compound is a metabolite found in humans and plays a role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12beta-Hydroxy-5beta-cholan-24-oic Acid typically involves the hydroxylation of 5beta-cholanic acid derivatives. The reaction conditions often include the use of specific catalysts and reagents to achieve the desired hydroxylation at the 12β position.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of bacteria or yeast are employed to produce the compound. These methods are advantageous due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
12beta-Hydroxy-5beta-cholan-24-oic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions include various hydroxy, keto, and substituted derivatives of this compound .
Scientific Research Applications
12beta-Hydroxy-5beta-cholan-24-oic Acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 12beta-Hydroxy-5beta-cholan-24-oic Acid involves its interaction with specific molecular targets and pathways. It acts as a ligand for nuclear receptors, such as the farnesoid X receptor (FXR), which regulates bile acid synthesis and metabolism. The compound modulates gene expression and influences various metabolic processes, including lipid and glucose metabolism .
Comparison with Similar Compounds
Similar Compounds
3beta,12alpha-dihydroxy-5beta-cholan-24-oic acid: A dihydroxy-5β-cholanic acid with hydroxy groups at positions 3β and 12α.
3alpha,7alpha,12beta-trihydroxy-5beta-cholanic acid: A trihydroxy-5β-cholanic acid with hydroxy groups at positions 3α, 7α, and 12β.
Uniqueness
12beta-Hydroxy-5beta-cholan-24-oic Acid is unique due to its specific hydroxylation pattern at the 12β position, which imparts distinct biological and chemical properties. This uniqueness makes it valuable for specific research and industrial applications .
Properties
IUPAC Name |
(4R)-4-[(5S,8R,9S,10S,12R,13R,14S,17R)-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O3/c1-15(7-12-22(26)27)18-10-11-19-17-9-8-16-6-4-5-13-23(16,2)20(17)14-21(25)24(18,19)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16+,17+,18-,19+,20+,21-,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUOWZOYJNAMCZ-ORVKXXEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCCC4)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701288246 | |
Record name | (5β,12β)-12-Hydroxycholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701288246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 12b-Hydroxy-5b-cholanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002431 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
15173-23-6 | |
Record name | (5β,12β)-12-Hydroxycholan-24-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15173-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5β,12β)-12-Hydroxycholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701288246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 12b-Hydroxy-5b-cholanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002431 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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